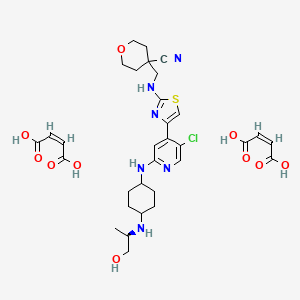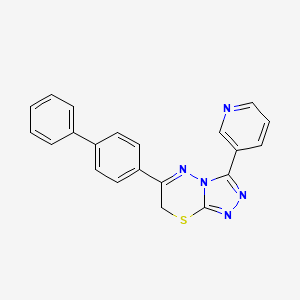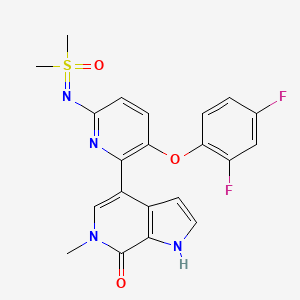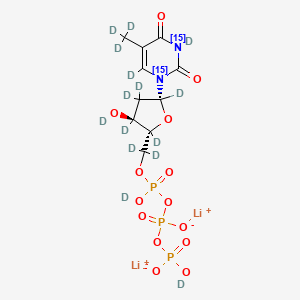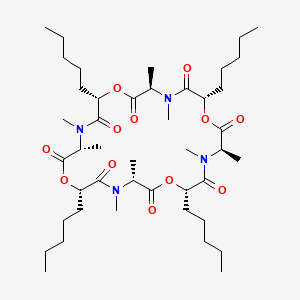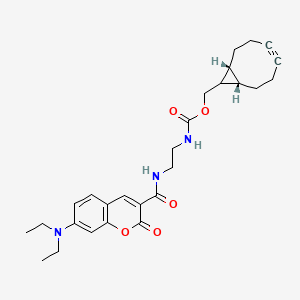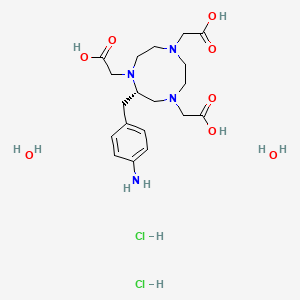
p-NH2-Bn-NOTA (hydrochloride hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-NH2-Bn-NOTA (hydrochloride hydrate) is a bifunctional chelator and a macrocyclic NOTA derivative. It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of nuclear medicine, particularly in positron emission tomography (PET) imaging, due to its ability to form stable complexes with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-NH2-Bn-NOTA involves multiple steps, including carboxylic acid reduction, bimolecular nucleophilic substitution, hydrolysis, acidolysis, and hydrogenation reduction . The process begins with the reduction of carboxylic acid using sodium borohydride in the presence of tetrahydrofuran and triethylamine at 0°C . This is followed by nucleophilic substitution and subsequent reactions to form the final product .
Industrial Production Methods
The industrial production of p-NH2-Bn-NOTA aims to be environmentally friendly and cost-effective. The method avoids the use of toxic reagents and focuses on high yield and purity . The process involves large-scale synthesis using optimized reaction conditions to ensure scalability and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
p-NH2-Bn-NOTA undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various acids and bases for hydrolysis and acidolysis . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include the final p-NH2-Bn-NOTA compound and its intermediates, which are crucial for further applications in scientific research and medicine .
Aplicaciones Científicas De Investigación
p-NH2-Bn-NOTA is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in the conjugation of peptides and proteins for various biological studies.
Medicine: Utilized in PET imaging for tumor pre-targeting and diagnosis.
Industry: Applied in the development of radiopharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism of action of p-NH2-Bn-NOTA involves its ability to chelate metal ions, forming stable complexes that can be used for imaging and therapeutic purposes . The molecular targets include metal ions such as gallium and indium, which form strong complexes with the NOTA derivative . These complexes are stable under physiological conditions, making them suitable for in vivo applications .
Comparación Con Compuestos Similares
Similar Compounds
p-SCN-Bn-NOTA: Another NOTA derivative used for similar applications but contains a thiocyanate group for covalent bonding with targeting molecules.
TETA: Similar to DOTA but with a different ring structure, offering different chelation properties.
Uniqueness
p-NH2-Bn-NOTA is unique due to its specific structure that allows for efficient chelation and conjugation with peptides and radionuclides . Its stability and versatility make it a preferred choice for tumor pre-targeting and PET imaging .
Propiedades
Fórmula molecular |
C19H34Cl2N4O8 |
|---|---|
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
2-[(5S)-5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C19H28N4O6.2ClH.2H2O/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29;;;;/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29);2*1H;2*1H2/t16-;;;;/m0..../s1 |
Clave InChI |
ZLBKFVDKOYHTFG-FXAGWRDUSA-N |
SMILES isomérico |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O.O.O.Cl.Cl |
SMILES canónico |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O.O.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


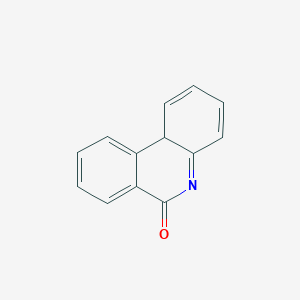
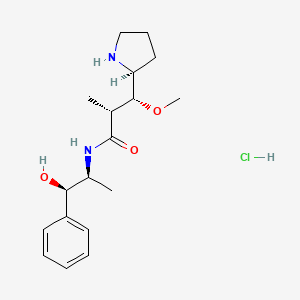
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
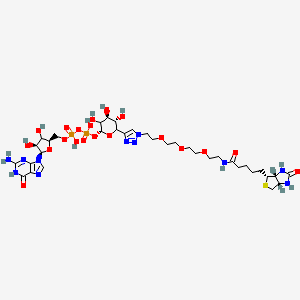
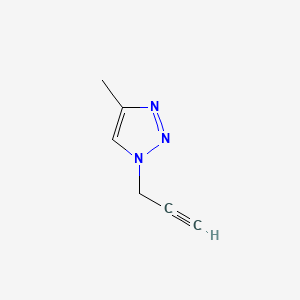
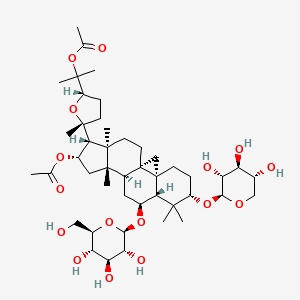
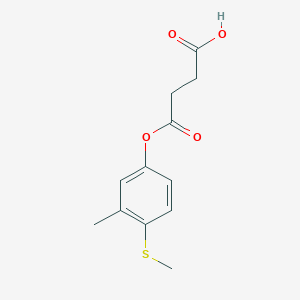
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)
